Regioisomeric Scaffold Geometric Differences: Benzo[c]azepin-1-one vs. 3-Benzazepin-2-one Intermediates
The target compound features a benzo[c]azepin-1-one scaffold where the carbonyl is at position 1 adjacent to the nitrogen. The key ivabradine intermediate (7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, CAS 73942-87-7) positions the carbonyl at position 2, separated from the nitrogen by a carbon atom. This geometric difference generates a distinct spatial arrangement of the methoxy and carbonyl groups, which is critical for downstream synthetic transformations and potential biological target engagement [1]. While the ivabradine intermediate serves as a precursor for the marketed drug ivabradine, the target benzo[c]azepin-1-one isomer provides a distinct vector for building fragment libraries.
| Evidence Dimension | Regioisomeric scaffold geometry (carbonyl position relative to nitrogen) |
|---|---|
| Target Compound Data | Carbonyl at C1; benzo[c]azepin-1-one core; MW 221.25 g/mol |
| Comparator Or Baseline | Ivabradine intermediate: 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one; carbonyl at C2; MW 219.24 g/mol |
| Quantified Difference | Isomeric difference cannot be quantified as a simple ratio; affects downstream reactivity and biological recognition |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES |
Why This Matters
This regioisomeric distinction prevents the target compound from being used interchangeably with 3-benzazepin-2-one intermediates in ivabradine synthesis, forcing procurement of the specific isomer for research programs exploring benzo[c]azepine-based scaffolds.
- [1] EP2135861B1 Patent. Process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and its application to the synthesis of ivabradine. Demonstrates the structural requirements for ivabradine intermediates. View Source
